NO-Indomethacin

Vue d'ensemble

Description

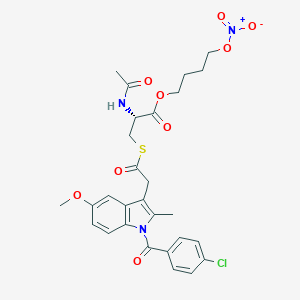

NO-Indomethacin is a hybrid molecule of indomethacin and a nitric oxide (NO) donor . This design combines the anti-inflammatory and Cox -1 and -2 inhibitory properties of indomethacin with the gastrointestinal protective effects of NO . It retains its anti-inflammatory and analgesic activity but has reduced gastrointestinal and kidney toxicity compared to indomethacin alone .

Molecular Structure Analysis

NO-Indomethacin has a molecular weight of 620.07 and a molecular formula of C28H30ClN3O9S . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .

Chemical Reactions Analysis

NO-Indomethacin, like other NSAIDs, works by inhibiting the cyclooxygenase (COX) enzyme, reducing the synthesis of prostaglandins and thromboxanes . This results in its anti-inflammatory and analgesic effects .

Applications De Recherche Scientifique

1. Transdermal Anti-Inflammatory Effects

Scientific Field:

Pharmaceutical Sciences, specifically drug delivery and transdermal administration.

Summary:

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been widely used to treat various types of pain, inflammation, and arthritis. However, its oral administration often leads to serious gastrointestinal adverse effects. Researchers have explored the use of true nanoemulsions loaded with indomethacin for transdermal application. These nanoemulsions aim to improve drug delivery efficiency while minimizing side effects.

Methods and Experimental Procedures:

Results and Outcomes:

- Conclusion :

2. Bioavailability Enhancement via Nanoparticles

Scientific Field:

Pharmacology and drug delivery.

Summary:

Oral formulations containing indomethacin nanoparticles (IND-NPs) have shown improved bioavailability and reduced intestinal injury. However, the exact pathway for transintestinal penetration of nanoparticles remains unclear.

Methods and Experimental Procedures:

Results and Outcomes:

- Intestinal Penetration Pathway :

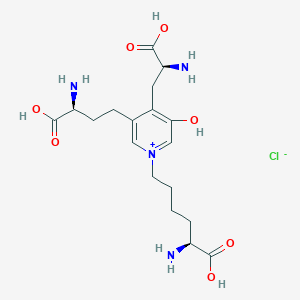

3. Nitric Oxide-Releasing Indomethacin Derivatives

Scientific Field:

Medicinal chemistry and drug design.

Summary:

Researchers have developed novel nitric oxide-releasing indomethacin derivatives (NO-IND-OXDs) based on the scaffold of indomethacin. These compounds aim to provide a safer and more efficient multitarget therapeutic strategy.

Methods and Experimental Procedures:

Results and Outcomes:

Safety And Hazards

Propriétés

IUPAC Name |

4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431392 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NO-Indomethacin | |

CAS RN |

301838-28-8 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

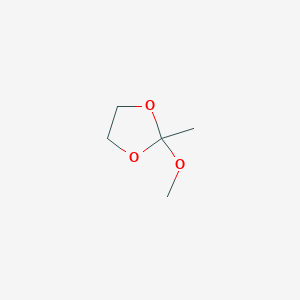

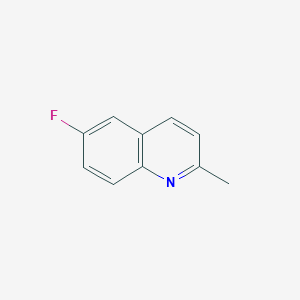

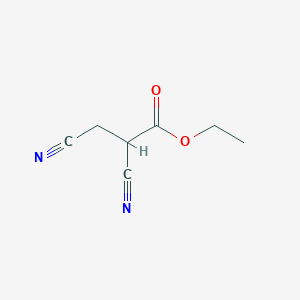

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)

![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)